molecular formula C17H17N3O3S B12852874 2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate

2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate

Cat. No.: B12852874
M. Wt: 343.4 g/mol
InChI Key: TZJCWYFFQXTRSS-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate is a complex organic compound that features both indoline and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, which is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The indoline and thiazole moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Indolin-1-yl)-2-oxoethyl 2-(methylamino)thiazole-4-carboxylate
  • 2-(Indolin-1-yl)-2-oxoethyl 2-(ethylamino)thiazole-4-carboxylate
  • 2-(Indolin-1-yl)-2-oxoethyl 2-(propylamino)thiazole-4-carboxylate

Uniqueness

2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate is unique due to the presence of the allylamino group, which can confer different reactivity and biological activity compared to its methyl, ethyl, or propyl analogs. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-2-8-18-17-19-13(11-24-17)16(22)23-10-15(21)20-9-7-12-5-3-4-6-14(12)20/h2-6,11H,1,7-10H2,(H,18,19)

InChI Key

TZJCWYFFQXTRSS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=CS1)C(=O)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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